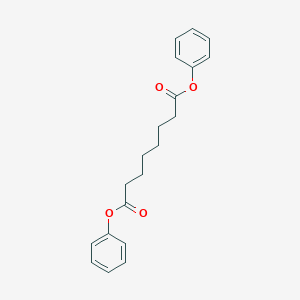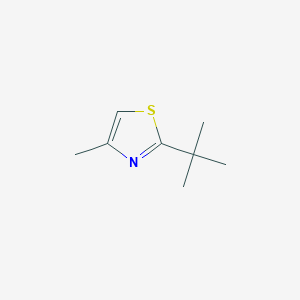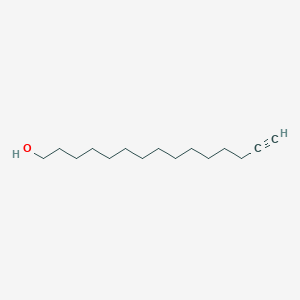![molecular formula C26H16 B091316 Dibenzo[g,p]chrysen CAS No. 191-68-4](/img/structure/B91316.png)
Dibenzo[g,p]chrysen
Übersicht
Beschreibung
Dibenzo[g,p]chrysene is a polycyclic aromatic hydrocarbon with a unique twisted topology It is part of a larger family of compounds known for their interesting optoelectronic properties and structural diversity
Wissenschaftliche Forschungsanwendungen
Dibenzo[g,p]chrysene has a wide range of applications in scientific research:
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Studied for its potential use in drug development and as a diagnostic tool.
Wirkmechanismus
Target of Action
Dibenzo[g,p]chrysene (DBC) is a polycyclic aromatic hydrocarbon (PAH) that primarily targets organic building units in covalent organic frameworks (COFs) . It serves as a novel structural node for the construction of 2D COFs .
Mode of Action
DBC interacts with its targets by serving as a specific docking site for the synthesis of flattened structural analogues of well-studied COFs . The presence of eight methyl groups on the sp3 bridges improves the solubility and rigidifies the extended phenylenes . The position and nature of substituents on the π-extended moieties exert significant effects on the optoelectronic properties and the charge delocalization mechanism .
Biochemical Pathways
The incorporation of DBC into a 2D COF has the potential to yield desired photophysical properties such as lower band gaps . The resulting DBC-COFs exhibit a hexagonal dual-pore kagome geometry . The proximity of the layers in the DBC-COFs may allow for enhanced delocalization of the excited states across the π-stacked chrysene columns .
Pharmacokinetics
The pharmacokinetics of DBC was determined in human volunteers following oral microdosing . The major product identified in plasma was unmetabolized DBC itself . Free and conjugated metabolites were detected in urine with DBC-11,12,13,14-tetraol isomers identified as the major metabolites .
Result of Action
The incorporation of DBC into COFs leads to the synthesis of highly crystalline and porous 2D dual-pore COFs showing interesting properties for optoelectronic applications . The TT DBC-COF features broad light absorption covering large parts of the visible spectrum, while Biph DBC-COF shows extraordinary excited state lifetimes exceeding 10 ns .
Action Environment
The action of DBC is influenced by environmental factors. For instance, the presence of eight methyl groups on the sp3 bridges improves the solubility of DBC . Additionally, isomerism leads to different packings in the solid state structure . The crystal structure of the hydrogen substituted para molecule showed a permanent three-dimensional porous structure .
Biochemische Analyse
Biochemical Properties
The biochemical properties of DBC are largely determined by its unique structure. The presence of eight methyl groups on the sp3 bridges improves solubility and rigidifies the extended phenylenes
Cellular Effects
It is known that PAHs can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of DBC involves interactions with various biomolecules. Its twisted structure and conjugation system play a significant role in its optoelectronic properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo[g,p]chrysene typically involves a series of reactions starting from simpler aromatic compounds. One common method includes the Heck reaction between 2-(pseudo)halo-1,10-biaryls and 2-vinyl-1,10-biaryls, followed by intramolecular cyclization of the resultant 1,2-di([1,10-biaryl]-2-yl)ethenes . Another efficient route involves the use of DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) as an oxidant .
Industrial Production Methods
While specific industrial production methods for dibenzo[g,p]chrysene are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Dibenzo[g,p]chrysene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like DDQ.
Reduction: Although less common, reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidizing Agents: DDQ, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substituting Agents: Halogens (chlorine, bromine), nitro groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can lead to the formation of quinones, while substitution reactions can yield halogenated or nitro-substituted derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzo[def,mno]chrysene: Another polycyclic aromatic hydrocarbon with similar structural features.
Tetraphenylethylene: A compound with similar optoelectronic properties.
Uniqueness
Dibenzo[g,p]chrysene stands out due to its twisted topology, which imparts unique electronic properties and makes it suitable for specific applications, such as the construction of highly crystalline and porous 2D COFs . Its ability to form stable molecular aggregates and participate in π-stacking interactions further distinguishes it from other similar compounds.
Eigenschaften
IUPAC Name |
hexacyclo[12.12.0.02,7.08,13.015,20.021,26]hexacosa-1(14),2,4,6,8,10,12,15,17,19,21,23,25-tridecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16/c1-5-13-21-17(9-1)18-10-2-6-14-22(18)26-24-16-8-4-12-20(24)19-11-3-7-15-23(19)25(21)26/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDKQZAEQBGVBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2C5=CC=CC=C5C6=CC=CC=C64 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50172620 | |
| Record name | Dibenzo(g,p)chrysene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191-68-4 | |
| Record name | Dibenzo[g,p]chrysene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=191-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrabenzonaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000191684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzo[g,p]chrysene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90781 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dibenzo[g,p]chrysene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30878 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dibenzo(g,p)chrysene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibenzo[g,p]chrysene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.356 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRABENZONAPHTHALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7730GH8V7O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Trimethyl-[[4-(trimethylsilylmethyl)phenyl]methyl]silane](/img/structure/B91244.png)








